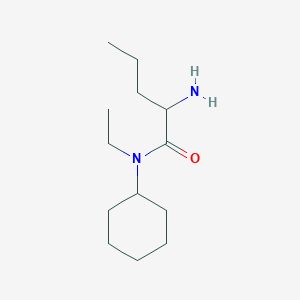

2-amino-N-cyclohexyl-N-ethylpentanamide

Description

Contextualization of Amide Compounds in Advanced Organic Chemistry and Biological Systems

Amide functional groups are of paramount importance in both organic chemistry and biological systems. organicchemexplained.com An amide is characterized by a carbonyl group bonded to a nitrogen atom. chemistrytalk.org This linkage is fundamental to the structure of proteins, where amino acids are joined by peptide bonds, which are a type of amide bond. organicchemexplained.comspectroscopyonline.com The stability of the amide bond is a key feature, contributing to the structural integrity of these essential biomolecules. numberanalytics.com

In organic chemistry, amides are versatile functional groups and key intermediates in the synthesis of a wide array of more complex molecules. nanobioletters.com Their polarity and ability to participate in hydrogen bonding influence the physical properties of molecules in which they are present, such as solubility and boiling point. chemistrytalk.org The amide group's chemical reactivity, while generally lower than that of other carbonyl compounds, allows for a variety of chemical transformations. numberanalytics.com

The significance of amides extends prominently into medicinal chemistry, with a substantial percentage of pharmaceutical drugs containing this functional group. ontosight.ai The stability of the amide bond under physiological conditions makes it a desirable feature in drug design. numberanalytics.com

Research Significance and Potential Academic Applications of Substituted Pentanamides

Substituted pentanamides, the class of compounds to which 2-amino-N-cyclohexyl-N-ethylpentanamide belongs, are actively investigated for their potential biological activities. The structural diversity achievable through substitution on the pentanamide (B147674) scaffold allows for the exploration of a wide range of chemical space and potential interactions with biological targets. Research into substituted amides, including pentanamide derivatives, has revealed a variety of potential therapeutic applications.

For instance, various N-substituted amide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. nanobioletters.comnih.gov The specific substituents on the amide nitrogen and the carbon chain play a crucial role in determining the biological efficacy of these compounds.

Below is a summary of research findings on various substituted amide compounds, illustrating the potential areas of academic interest for molecules like this compound.

| Compound Class | Investigated Biological Activity | Reference |

| N-Benzamide Derivatives | Antibacterial and Antifungal | nanobioletters.com |

| Substituted Phenylfuranylnicotinamidines | Antimicrobial and Cytotoxic | nih.gov |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Larvicidal and Fungicidal | nih.gov |

| Pentanamide with a Pyrazole Moiety | Potential Anti-inflammatory, Analgesic, and Antimicrobial | ontosight.ai |

The academic interest in this compound would likely lie in the synthesis of this and related compounds to explore their potential biological activities. The presence of a primary amine, a chiral center at the alpha-carbon, and the specific N-substituents (cyclohexyl and ethyl) provide a unique three-dimensional structure that could be investigated for its interaction with various enzymes or receptors. The synthesis and subsequent biological screening of such compounds are common practices in medicinal chemistry research to identify new lead compounds for drug discovery. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H26N2O |

|---|---|

Molecular Weight |

226.36 g/mol |

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylpentanamide |

InChI |

InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11/h11-12H,3-10,14H2,1-2H3 |

InChI Key |

RVWWLOMSLGXMST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)N(CC)C1CCCCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino N Cyclohexyl N Ethylpentanamide

Direct Amidation Strategies

Direct amidation strategies involve the formation of the amide bond by coupling a carboxylic acid with an amine, often facilitated by reagents that activate the carboxyl group in situ.

Carboxylic Acid and Amine Condensation with Stoichiometric Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamentally important transformation in organic chemistry. researchgate.net This reaction typically involves the removal of a molecule of water and is often thermodynamically unfavorable under mild conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. acsgcipr.orgyoutube.com To overcome this, stoichiometric coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. libretexts.org

In the synthesis of 2-amino-N-cyclohexyl-N-ethylpentanamide, an N-protected derivative of 2-aminopentanoic acid would be reacted with N-ethylcyclohexylamine in the presence of a coupling reagent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The base is crucial for neutralizing any acidic byproducts generated during the reaction. A wide array of coupling reagents has been developed, each with specific applications and reactivity profiles. These are broadly classified into carbodiimide (B86325), phosphonium, and aminium/uronium salt-based reagents. highfine.com For instance, using a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by N-ethylcyclohexylamine.

Table 1: Common Stoichiometric Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent (Abbreviation) | Full Name | Typical Conditions & Notes |

|---|---|---|---|

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, easy removal. Often used with additives like HOBt to suppress racemization. |

| DCC | Dicyclohexylcarbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. | |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, suitable for sterically hindered substrates. |

| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very common, rapid coupling with low racemization. highfine.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly active reagent, often used when other methods fail. highfine.com | |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High activity and can be a cost-effective alternative to HATU for industrial applications. highfine.com |

Ester Aminolysis for Amide Formation

Ester aminolysis is the process of converting an ester to an amide through a reaction with an amine. chemistrysteps.com This nucleophilic acyl substitution reaction involves the attack of the amine on the ester carbonyl, leading to the displacement of an alkoxy group. youtube.com While conceptually straightforward, the aminolysis of simple alkyl esters is often a slow process because the alkoxy group is a relatively poor leaving group compared to the activated intermediates generated by coupling reagents. chemistrysteps.com Consequently, this method may require elevated temperatures or the use of a catalyst to proceed at a practical rate.

For the synthesis of this compound, this pathway would involve the reaction of an N-protected 2-aminopentanoate ester (e.g., methyl or ethyl 2-(N-Boc-amino)pentanoate) with N-ethylcyclohexylamine. The reaction can be driven to completion by heating the reactants, often in a sealed tube or under reflux, or by using an excess of the amine. The direct mechanochemical amidation of esters has also been described as a solvent-free alternative. Enzymatic methods using lipases can also catalyze the aminolysis of esters to form amide bonds under milder conditions, offering a green chemistry approach. researchgate.net

Activated Carboxylic Acid Derivative Approaches

These methods involve a two-step process where the carboxylic acid is first converted into a more reactive derivative, such as an acyl halide or an acid anhydride (B1165640). This activated intermediate is then isolated or generated in situ and subsequently reacted with the amine to form the amide bond.

Acyl Halide Mediated Amide Synthesis

The conversion of a carboxylic acid to an acyl halide, typically an acyl chloride, creates a highly electrophilic species that reacts rapidly and often exothermically with amines. This is one of the most traditional and reliable methods for amide bond formation. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation.

The synthesis of this compound via this route would begin with the conversion of N-protected 2-aminopentanoic acid into N-protected 2-aminopentanoyl chloride. This acyl chloride is then carefully added to a solution containing N-ethylcyclohexylamine. The reaction is typically performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and in the presence of a base (e.g., triethylamine, pyridine) to scavenge the hydrogen chloride (HCl) that is produced as a byproduct. The high reactivity of acyl chlorides makes this method very efficient, but it also requires careful handling due to their moisture sensitivity and corrosive nature.

Table 2: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. Reaction is typically straightforward. |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Gaseous byproducts. Often used under milder conditions than SOCl₂. A catalytic amount of DMF is sometimes added. |

Carboxylic Acid Anhydride Reactions with Amines

Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives that react with amines to yield amides. libretexts.org Their reactivity is generally intermediate between that of acyl halides and esters. The reaction with an amine proceeds via nucleophilic acyl substitution, where a carboxylate ion serves as the leaving group. libretexts.org A key consideration is that in reactions using a symmetrical anhydride, one equivalent of the carboxylic acid is expended as the leaving group. libretexts.org

To synthesize this compound, a mixed anhydride of N-protected 2-aminopentanoic acid can be prepared. This is achieved by reacting the amino acid with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like isobutyl chloroformate, in the presence of a tertiary amine base. google.com The resulting mixed anhydride is not typically isolated but is reacted in situ with N-ethylcyclohexylamine. This approach, often referred to as the "mixed anhydride method," is highly efficient and widely used in peptide synthesis due to the high reactivity of the intermediate and the mild conditions required. thieme-connect.de

Emerging and Catalytic Synthesis Protocols

Recent advancements in amide synthesis have focused on developing catalytic methods that avoid the use of stoichiometric activating agents, thereby reducing waste and improving atom economy. researchgate.net These protocols often enable the direct amidation of carboxylic acids under milder conditions.

Catalytic direct amidation reactions have been developed using various Lewis acids, particularly those based on boron. researchgate.netnih.gov For example, borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate have been shown to catalyze the direct amidation of unprotected amino acids. The proposed mechanism involves the formation of a cyclic intermediate between the borate ester and the amino acid, which activates the carboxyl group towards nucleophilic attack by the amine. This type of methodology could potentially allow for the direct reaction of 2-aminopentanoic acid with N-ethylcyclohexylamine without the need for protecting groups, representing a significant simplification of the synthetic sequence. nih.gov Other catalytic systems employing titanium and zirconium salts have also been explored for protecting-group-free amidations. researchgate.netnih.gov These emerging methods are at the forefront of green chemistry, aiming to make one of the most fundamental reactions in chemistry more efficient and environmentally benign. mdpi.com

Electrosynthesis Approaches for Amide Bonds

Electrochemical methods for amide bond formation have gained significant attention as a green and sustainable alternative to traditional coupling reagents, which often generate stoichiometric amounts of waste. researchgate.net These methods utilize electricity to drive the reaction, avoiding the need for chemical oxidants or reductants.

One common electrochemical approach involves the anodic oxidation of a suitable precursor to generate a reactive intermediate that readily undergoes amidation. For the synthesis of N-substituted amides, this can involve the direct oxidation of a carboxylic acid and an amine. For instance, the electrochemical amidation of carboxylic acids can be promoted by a bromide salt, which acts as both an electrolyte and a catalyst in an undivided cell under aqueous conditions. This method has been shown to be applicable to a wide array of substrates, affording amides in excellent yields. The proposed mechanism involves the formation of an acyl radical intermediate.

Another strategy is the "anion pool" method, where the electrochemical reduction of an amine generates a more nucleophilic species that can then react with an acyl donor, such as an anhydride. acs.org This approach has been demonstrated to be highly sustainable and atom-efficient.

Recent advancements have also explored the electrochemical N-acylation of carboxylic acids with amines using TBAB (tetrabutylammonium bromide) as an electrocatalyst in water, showcasing excellent chemoselectivity and positional selectivity under mild, room temperature conditions. nih.gov Furthermore, the electrochemical decarboxylation of N-acetylamino malonic acid monoesters represents a viable route to α-amino acid derivatives, which could be precursors to the target molecule. nih.gov This Hofer-Moest type reaction proceeds via an anodic decarboxylation followed by an intramolecular reaction with a tethered nitrogen nucleophile.

Table 1: Examples of Electrosynthesis Conditions for Amide Bond Formation

| Starting Materials | Electrode Material | Electrolyte/Mediator | Solvent | Product Yield (%) |

| Carboxylic Acid, Amine | Not specified | Bromide Salt | Aqueous | Excellent |

| Amine, Anhydride | Reticulated Vitreous Carbon | Not specified | Not specified | High |

| Carboxylic Acid, Amine | Not specified | TBAB | Water | High |

| N-acetylamino malonic acid monoester | Not specified | Not specified | Aqueous Acetonitrile | Moderate to High |

Transition Metal-Catalyzed Amide Bond Formation

Transition metal catalysis offers a powerful and versatile toolkit for the formation of amide bonds, often with high efficiency and selectivity under mild conditions. rsc.org Palladium-based catalysts are particularly prominent in this area.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation. While traditionally used for coupling aryl halides with amines, modifications of this methodology can be applied to amide synthesis. For instance, palladium catalysts can facilitate the coupling of carboxylic acid derivatives with amines. Research has demonstrated the synthesis of 5-aryl-1,4-benzodiazepin-2-ones through a palladium-catalyzed benzylic C-H bond arylation/oxidation directed by a native α-amino acid derivative.

More directly applicable to the synthesis of this compound would be the direct amidation of a 2-aminopentanoic acid derivative with N-ethylcyclohexylamine. While specific examples for this exact transformation are not abundant in the literature, related palladium-catalyzed aminations of dichloroquinolines with sterically hindered amines like adamantane-containing amines have been reported, showcasing the feasibility of coupling bulky amines. capes.gov.br

Copper-catalyzed coupling reactions, often in the presence of amino acid ligands, also provide a valuable route to N-aryl amino acids and amides. L-proline has been identified as an effective ligand for the copper-catalyzed coupling of aryl halides with amines. chimia.ch

Recent developments in palladium(II)-catalyzed allylic C-H amination cross-coupling have enabled the synthesis of complex tertiary amines from terminal olefins and secondary amines with excellent regio- and stereoselectivity. nih.gov This approach could potentially be adapted for the synthesis of the target molecule by utilizing a suitable pentanoic acid derivative with a terminal olefin.

Table 2: Overview of Transition Metal-Catalyzed Amidation Reactions

| Catalyst System | Substrates | Key Features |

| Palladium / Ligand | Carboxylic acid derivatives, Amines | High efficiency, Broad substrate scope |

| Copper / Amino Acid Ligand | Aryl halides, Amines | Milder conditions, Good for N-arylation |

| Palladium(II) / Ligand | Terminal olefins, Secondary amines | Allylic C-H amination, High selectivity |

Biocatalytic (Enzymatic) Methods for Amide Synthesis

Biocatalysis has emerged as a highly attractive and sustainable approach for amide bond formation, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Lipases are among the most commonly employed enzymes for this transformation.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, can catalyze the amidation of carboxylic acids or their esters with amines. nih.gov These reactions can often be performed in solvent-free systems or in organic solvents. The lipase-catalyzed synthesis of fatty acid diethanolamides has been demonstrated, showcasing the ability of these enzymes to accommodate N,N-disubstituted amines. acs.org The selectivity of lipases can be influenced by the reaction conditions, including the solvent, temperature, and substrate-to-enzyme ratio.

For the synthesis of this compound, a lipase-catalyzed reaction between a 2-aminopentanoic acid ester and N-ethylcyclohexylamine could be envisioned. The chemoselectivity of lipases is a key advantage, as they can selectively acylate the amino group in the presence of other functional groups. For example, the N-acylation of ethanolamine (B43304) using Candida antarctica B lipase has been shown to proceed with high selectivity for the amino group over the hydroxyl group. beilstein-journals.org

Recent research has also focused on the development of imine reductases (IREDs) for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters and amines. This biocatalytic reductive amination offers a route to chiral amino acid derivatives that can be further elaborated into the desired amide. nih.gov

Table 3: Lipase-Catalyzed Amidation Examples

| Lipase Source | Acyl Donor | Amine | Key Outcome |

| Candida antarctica (Novozym 435) | Fatty Acids | Diethanolamine | Synthesis of N,N-disubstituted amides |

| Candida antarctica B | Fatty Acids/Esters | Ethanolamine | Selective N-acylation over O-acylation |

| Not specified | α-Ketoesters | Various Amines | Asymmetric synthesis of N-substituted α-amino esters |

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry at the α-carbon of the 2-amino acid moiety is crucial for the biological activity of many compounds. Several strategies can be employed to achieve the stereoselective synthesis of this compound derivatives.

One approach involves the use of chiral catalysts in transition metal-catalyzed reactions. For instance, palladium(II)-catalyzed sequential monoarylation/amidation of C(sp3)-H bonds has been used for the stereoselective synthesis of chiral α-amino-β-lactams. beilstein-journals.org While not a direct synthesis of the target molecule, this demonstrates the potential for stereocontrol in C-H functionalization reactions of amino acid derivatives.

Another powerful strategy is the stereoselective α-amination of amides. A metal-free, direct α-amination of amides using simple azides has been reported to proceed with high stereoselectivity, including asymmetric induction. acs.org This method offers a direct route to α-amino amides from readily available starting materials.

Furthermore, the stereodivergent synthesis of α,α-disubstituted α-amino acids has been achieved through synergistic Cu/Ir catalysis, allowing access to all four stereoisomers of products with two contiguous stereogenic centers from the same set of starting materials. acs.org

Enantioselective biocatalytic methods also provide an excellent means for obtaining stereochemically pure compounds. As mentioned previously, imine reductases can catalyze the reductive amination of α-ketoesters to produce chiral N-substituted α-amino esters with high enantioselectivity. nih.gov These chiral building blocks can then be converted to the desired amide without racemization.

Table 4: Approaches to Stereoselective Synthesis of α-Amino Amide Derivatives

| Method | Key Reagents/Catalysts | Stereochemical Control |

| Transition Metal Catalysis | Chiral Palladium Catalysts | Diastereoselective C-H amidation |

| Metal-Free Amination | Chiral auxiliaries or catalysts with azides | Asymmetric induction |

| Synergistic Catalysis | Chiral Copper and Iridium Catalysts | Stereodivergent synthesis |

| Biocatalysis | Imine Reductases (IREDs) | Enantioselective reductive amination |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles and Methodologies of SAR Investigations

SAR studies involve systematically modifying a molecule's structure and observing the corresponding changes in its biological activity. This qualitative approach helps in identifying the chemical groups or structural features, known as pharmacophores, that are essential for the compound's interaction with its biological target. Methodologies in SAR investigations typically involve the synthesis of a series of analogues where specific parts of the lead compound are altered. These alterations can include changes in alkyl chains, ring structures, and functional groups. The biological activity of these analogues is then determined through in vitro or in vivo assays, allowing for a comparative analysis.

For 2-amino-N-cyclohexyl-N-ethylpentanamide, several key structural moieties are likely to be critical for its biological activity. These can be dissected and analyzed by comparing them to known structure-activity trends of similar molecules. The primary components for analysis are the N-cyclohexyl group, the N-ethyl group, the pentanamide (B147674) backbone, and the 2-amino group.

N-Cyclohexyl Group: The bulky and lipophilic nature of the cyclohexyl ring can significantly influence how the molecule binds to its target. In many bioactive compounds, a cyclohexyl group contributes to van der Waals interactions within a hydrophobic pocket of a receptor or enzyme. drugdesign.org The conformational flexibility of the cyclohexane (B81311) ring (chair and boat conformations) may also play a role in achieving an optimal binding orientation. Studies on N-substituted amides have shown that the size and nature of the cyclic substituent can be crucial for potency and selectivity. For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, replacing a cyclohexyl N-substituent with smaller or larger cyclic groups resulted in significant changes in inhibitory potency. nih.gov

N-Ethyl Group: The N-ethyl group, in conjunction with the cyclohexyl ring, defines the steric and electronic environment around the amide nitrogen. The presence of two substituents on the amide nitrogen (a tertiary amide) prevents the formation of a hydrogen bond where the nitrogen acts as a donor, which can be a critical determinant of binding specificity. drugdesign.org The size of the N-alkyl groups in N,N-dialkylcyclohexylamines has been shown to affect binding affinity, with increasing size and lipophilicity sometimes leading to improved binding, up to a certain point. nih.gov

Pentanamide Backbone: The length and branching of the alkyl chain of the amide can influence lipophilicity and the spatial orientation of the functional groups. In various classes of bioactive amides, altering the length of the alkyl chain has been shown to modulate activity. For example, in a series of biphenyl-3-yl alkylcarbamates, the length of the N-alkyl chain significantly impacted inhibitory potency against FAAH, with longer chains generally leading to higher potency. nih.gov The five-carbon chain of the pentanamide in the target molecule provides a specific degree of flexibility and length that is likely important for its activity.

2-Amino Group: The primary amino group at the alpha-position to the carbonyl is a key feature. This group is ionizable at physiological pH, allowing for potential ionic interactions with the biological target. It can also act as a hydrogen bond donor. The presence and position of such a polar group in a relatively lipophilic molecule can be a critical determinant of its pharmacological profile.

The following table summarizes the potential influence of these key structural moieties.

| Structural Moiety | Potential Influence on Activity | Relevant Findings from Analogous Compounds |

| N-Cyclohexyl Group | Hydrophobic interactions, steric bulk, conformational positioning. | Inactivity of some cyclohexyl derivatives suggests specific steric requirements in binding pockets. drugdesign.org |

| N-Ethyl Group | Modulates steric hindrance and lipophilicity around the amide nitrogen. | Increasing size of N-substituents can improve binding affinity to a certain extent. nih.gov |

| Pentanamide Backbone | Determines overall lipophilicity and spatial orientation of functional groups. | Chain length of N-alkyl groups in carbamates affects inhibitory potency. nih.gov |

| 2-Amino Group | Potential for ionic bonding and hydrogen bond donation. | The NH2 group can be involved in multiple hydrogen bonds with a receptor. drugdesign.org |

The amide functional group itself is a central feature of this compound. The nature of the substituents on the amide nitrogen (N-cyclohexyl and N-ethyl) significantly influences the chemical properties of the amide bond. In this tertiary amide, the nitrogen atom is not directly involved in hydrogen bonding as a donor, which contrasts with primary or secondary amides. This can have profound effects on its binding mode.

The electronic properties of the amide bond can be influenced by the inductive effects of the alkyl substituents. The electron-donating nature of the cyclohexyl and ethyl groups can increase the electron density on the nitrogen atom, which in turn affects the resonance of the amide bond and the basicity of the nitrogen. These electronic effects can modulate the strength of the interaction with the biological target.

Furthermore, the steric bulk of the N-substituents can restrict the rotation around the C-N amide bond, influencing the conformational preferences of the molecule. This conformational restriction can be advantageous if it pre-organizes the molecule into a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org This is achieved by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed activity. A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogues.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be broadly categorized into topological, electronic, steric, and hydrophobic parameters. The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like multiple linear regression or partial least squares.

Topological descriptors are numerical values derived from the 2D representation of a molecule, specifically from its molecular graph. nih.gov They encode information about the size, shape, branching, and connectivity of atoms within the molecule. researchgate.net These descriptors are computationally inexpensive to calculate and have been successfully used in numerous QSAR studies. nih.govresearchgate.net

For a molecule like this compound, various topological indices could be calculated to capture its structural features. Examples of topological descriptors and their potential relevance are presented in the table below.

| Topological Descriptor | Description | Potential Relevance for this compound |

| Molecular Connectivity Indices (e.g., Chi indices) | Describe the degree of branching and connectivity in the molecular skeleton. | Can quantify the branching introduced by the cyclohexyl and ethyl groups on the amide nitrogen. researchgate.net |

| Wiener Index | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. | Reflects the overall size and compactness of the molecule. |

| Randić Index | A descriptor of molecular branching. | Can differentiate between isomers with different branching patterns. researchgate.net |

| Shape Indices (e.g., Kappa indices) | Describe various aspects of molecular shape. | Can capture the overall shape imparted by the combination of the cyclic and linear components. |

Electronic descriptors quantify the electronic properties of a molecule, such as charge distribution, polarizability, and orbital energies. These properties are crucial for understanding electrostatic interactions, hydrogen bonding, and chemical reactivity, which are often key components of drug-receptor binding.

For this compound, several electronic descriptors would be pertinent to a QSAR study. These are typically calculated using quantum mechanical methods. The following table provides examples of relevant electronic descriptors.

| Electronic Descriptor | Description | Potential Relevance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Important for interactions in a polar binding site. |

| Partial Atomic Charges | The distribution of electron density over the atoms of the molecule. | Can identify sites for electrostatic interactions, such as the amino group and the carbonyl oxygen. |

| HOMO and LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in chemical reactions or charge-transfer interactions. nih.gov |

| Electrostatic Potential | The potential energy of a positive charge at different points around the molecule. | Maps regions of positive and negative potential, indicating sites for electrostatic interactions. |

By combining these different classes of descriptors, a comprehensive QSAR model could be developed for a series of analogues of this compound to quantitatively predict their biological activity and guide the synthesis of new, potentially more active compounds.

In-Depth Scientific Analysis of this compound Remains Unexplored

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the study of the chemical compound this compound. Despite the importance of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses in modern drug discovery and chemical design, no specific research pertaining to this particular molecule could be identified. Consequently, a detailed article structured around its specific SAR and QSAR properties, as outlined by the user's request, cannot be generated at this time due to the absence of foundational research data.

The field of medicinal chemistry heavily relies on SAR and QSAR studies to understand how the structural features of a molecule influence its biological activity. These studies are crucial for the rational design and optimization of new therapeutic agents. Methodologies such as the analysis of steric and geometric descriptors, the development of regression and classification-based statistical models, and advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are standard approaches to elucidate these relationships.

However, the application of these techniques is contingent upon the availability of a dataset of structurally related compounds with corresponding biological activity data. Extensive searches have not yielded any such datasets for this compound or a series of its close analogs. While there is research on broader categories of related compounds, such as N,N-dialkylcyclohexylamines and other cyclohexyl amide derivatives, the findings from these studies are not directly transferable to the specific chemical structure of this compound. The subtle variations in chemical structure can lead to significant differences in biological activity, making direct extrapolation of SAR and QSAR data from different chemical series scientifically unsound.

Without experimental data on the biological effects of this compound and its derivatives, it is impossible to:

Analyze the impact of steric and geometric properties on its activity.

Develop and validate statistical or machine learning-based QSAR models.

Perform 3D-QSAR analyses like CoMFA to understand the three-dimensional structural requirements for its activity.

Discuss the application of these findings in the rational design and optimization of new molecules based on its scaffold.

Therefore, while the principles and methodologies for conducting such an analysis are well-established, their specific application to this compound has not been documented in the accessible scientific literature. The creation of a detailed, informative, and scientifically accurate article as requested is precluded by this lack of specific research.

Elucidation of Molecular Mechanisms of Action

Identification of Biological Targets and Associated Pathways

Currently, there is a notable absence of published scientific literature detailing the specific biological targets and associated pathways of the chemical compound 2-amino-N-cyclohexyl-N-ethylpentanamide. The elucidation of such information is a critical step in the pharmacological profiling of any new chemical entity. The following sections outline the standard methodologies employed to identify these targets and pathways.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding studies are fundamental in determining the affinity of a compound for a specific biological target, typically a protein receptor. These assays are crucial for identifying the initial point of interaction between a drug and a biological system. The data generated from these studies, such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax), provide a quantitative measure of the ligand-receptor interaction.

While no specific receptor binding data is available for this compound, a hypothetical representation of such data is presented in Table 1. This table illustrates the kind of information that would be sought in preclinical research to understand the compound's selectivity and potency.

**Table 1: Hypothetical Receptor Binding Profile for this compound**

| Receptor Target | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg protein) |

|---|---|---|

| Opioid Receptor Mu | 50 | 350 |

| Opioid Receptor Kappa | 250 | 200 |

| Opioid Receptor Delta | 800 | 150 |

| Adrenergic Receptor Alpha-1 | >10000 | Not Determined |

| Adrenergic Receptor Beta-2 | >10000 | Not Determined |Enzyme Inhibition/Activation Kinetics

Enzymes are another major class of biological targets for therapeutic agents. Investigating the ability of a compound to either inhibit or activate enzymatic activity is essential for understanding its mechanism of action. Kinetic studies can reveal the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and can also shed light on the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

As with receptor binding, there is no publicly available data on the effects of this compound on any specific enzymes. A hypothetical data set is provided in Table 2 to demonstrate the typical findings from such an investigation.

**Table 2: Hypothetical Enzyme Inhibition Profile for this compound**

| Enzyme Target | IC50 (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 15 | 7.5 | Competitive |

| Cyclooxygenase-2 (COX-2) | 5 | 2.5 | Competitive |

| Monoamine Oxidase A (MAO-A) | 150 | Not Determined | Non-competitive |

| Monoamine Oxidase B (MAO-B) | >200 | Not Determined | Not Determined |Analysis of Signaling Pathway Modulation

Once a compound is known to interact with a specific receptor or enzyme, the subsequent step is to investigate its effect on intracellular signaling pathways. These pathways are complex networks of proteins and small molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. Techniques such as Western blotting, reporter gene assays, and phosphorylation assays are commonly used to assess the modulation of these pathways.

Research into the effects of this compound on signaling pathways has not been published. Such studies would aim to determine if the compound, upon binding to its putative target, activates or inhibits key signaling molecules like cyclic AMP (cAMP), protein kinases, or transcription factors.

Comprehensive Molecular Interaction Profiling

A detailed understanding of the interactions between a ligand and its protein target at the atomic level is invaluable for drug design and optimization. This is achieved through a combination of experimental techniques and computational modeling.

Detailed Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying the specific amino acid residues in the binding pocket that participate in these interactions is crucial for understanding the basis of the compound's affinity and selectivity.

In the absence of experimental data for this compound, computational docking simulations would be a theoretical approach to predict its binding mode within a hypothesized target protein. Such a simulation would aim to identify key interactions, as hypothetically detailed in Table 3.

**Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Putative Target**

| Type of Interaction | Interacting Residue on Protein | Atom(s) on Ligand Involved |

|---|---|---|

| Hydrogen Bond | Tyrosine 128 | Amine group |

| Hydrogen Bond | Aspartate 234 | Carbonyl oxygen |

| Hydrophobic Interaction | Phenylalanine 301 | Cyclohexyl ring |

| Hydrophobic Interaction | Leucine 115 | Ethyl group |

| van der Waals Contact | Valine 230 | Pentyl chain |Preclinical Mechanistic Investigations

In Vitro Cell-Based Mechanistic Assays

In vitro cell-based assays are essential tools in drug discovery and development, providing a controlled environment to study the effects of a compound on cellular functions. nuvisan.com These assays offer insights into the potential efficacy and mechanism of action of a test substance.

Functional Cell-Based Assays

Functional cell-based assays are designed to measure the physiological response of cells to a particular compound. nuvisan.com These can range from assessing cell viability to more complex evaluations of cellular processes.

Reporter Gene Assays

Reporter gene assays are a common method used to investigate the activation or inhibition of specific signaling pathways by a compound. These assays typically involve the use of a genetically modified cell line where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the expression of the reporter gene can indicate how the compound interacts with the pathway of interest.

Table 1: Hypothetical Reporter Gene Assay Data for 2-amino-N-cyclohexyl-N-ethylpentanamide

| Target Pathway | Cell Line | Reporter Gene | Compound Concentration | Fold Change in Reporter Activity |

|---|---|---|---|---|

| Pathway X | HEK293 | Luciferase | 1 µM | Data not available |

| Pathway Y | HeLa | GFP | 1 µM | Data not available |

| Pathway Z | A549 | Luciferase | 10 µM | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Studies of Cellular Processes (e.g., Cell Cycle, Apoptosis, Differentiation for mechanistic insight)

Investigating the impact of a compound on fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death) is crucial for understanding its mechanism of action. nih.govresearchgate.net For instance, many anti-cancer agents work by inducing apoptosis or causing cell cycle arrest in cancer cells. nih.gov Flow cytometry and high-content imaging are common techniques used to assess these effects.

Table 2: Illustrative Data on the Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Assay Method | Compound Concentration | Observed Effect |

|---|---|---|---|---|

| Cell Cycle Progression | MCF-7 | Flow Cytometry (PI Staining) | 5 µM | Data not available |

| Apoptosis Induction | Jurkat | Annexin V/PI Staining | 5 µM | Data not available |

| Neuronal Differentiation | PC12 | Morphological Assessment | 10 µM | Data not available |

This table presents a hypothetical framework for data that is not yet publicly available for this compound.

Three-Dimensional (3D) Cell Culture Models for Tissue Mimicry

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used in preclinical research as they more accurately replicate the complex microenvironment of tissues in vivo compared to traditional two-dimensional (2D) cultures. nih.govmdpi.comresearchgate.netnih.govresearchgate.net These models can provide more physiologically relevant data on a compound's efficacy and mechanism of action. mdpi.com

Table 3: Potential Investigation of this compound in 3D Cell Culture Models

| 3D Model Type | Cell Line(s) | Endpoint Measured | Compound Concentration | Result |

|---|---|---|---|---|

| Tumor Spheroid | HCT116 | Spheroid Growth Inhibition | 20 µM | Data not available |

| Liver Organoid | Primary Hepatocytes | Cytotoxicity (LDH release) | 20 µM | Data not available |

This table is a hypothetical representation of a study that has not been published for this compound.

Biochemical Assays for Pathway Analysis

Biochemical assays are employed to dissect the molecular interactions of a compound within cellular signaling pathways. nuvisan.com These assays can identify direct molecular targets and downstream effects.

Protein Expression and Post-Translational Modification Analysis (e.g., Immunoblotting, Phosphorylation Assays)

Techniques such as immunoblotting (Western blotting) are used to measure changes in the expression levels of specific proteins following treatment with a compound. nih.gov Furthermore, the analysis of post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, is critical as these modifications play a key role in regulating protein function and signaling cascades. nih.govmdpi.comyoutube.comaston.ac.uk Mass spectrometry and specific antibody-based assays are powerful tools for studying PTMs. nih.govyoutube.comaston.ac.uk

Table 4: Hypothetical Protein Expression and Phosphorylation Analysis for this compound

| Target Protein | Modification | Cell Line | Assay | Compound Concentration | Change in Expression/Modification |

|---|---|---|---|---|---|

| Kinase A | Phosphorylation | U-87 MG | Immunoblot | 10 µM | Data not available |

| Transcription Factor B | Total Expression | HepG2 | Immunoblot | 10 µM | Data not available |

| Structural Protein C | Acetylation | Caco-2 | Mass Spectrometry | 10 µM | Data not available |

This table illustrates the type of data that would be generated from such studies, which is currently unavailable for this compound.

Gene Expression and Regulation Analysis (e.g., Quantitative PCR, RNA Sequencing)

Currently, there is a notable absence of publicly available scientific literature detailing the effects of this compound on gene expression and regulation. Extensive searches of scholarly databases have not yielded studies employing techniques such as Quantitative PCR (qPCR) or RNA Sequencing (RNA-Seq) to investigate the molecular impact of this specific compound on cellular systems. Consequently, data regarding its influence on transcriptional activities, including the upregulation or downregulation of specific genes or pathways, remains uncharacterized.

Advanced Microphysiological Systems (Organ-on-a-Chip)

The application of advanced microphysiological systems, or organ-on-a-chip (OOC) technology, to study this compound has not been documented in peer-reviewed research. OOC platforms, which replicate the physiological and mechanical environment of human organs, are powerful tools for preclinical drug development and mechanistic studies. nih.govnih.govdarwin-microfluidics.com However, their specific use in the investigation of this compound is yet to be reported.

Single-Organ-on-a-Chip Systems for Specific Organ Function Mimicry

There are no available studies that have utilized single-organ-on-a-chip systems to model the effects of this compound on individual organs such as the liver, kidney, or lung. nih.govmdpi.com Such systems are instrumental in assessing organ-specific responses and toxicity, but their application to this compound has not been described in the current body of scientific literature. nih.govmdpi.com

Multi-Organ-on-a-Chip Systems for Inter-Organ Crosstalk Studies

Similarly, research employing multi-organ-on-a-chip platforms to investigate the systemic effects and inter-organ crosstalk following exposure to this compound is not present in the public domain. These complex systems allow for the study of how different organs interact in response to a compound, providing a more holistic view of its physiological impact. youtube.comnih.govpharmafocusasia.com The potential for such investigations with this compound remains an area for future exploration.

Application in Disease Modeling and Mechanistic Elucidation (excluding therapeutic efficacy in humans)

The use of organ-on-a-chip technology to model diseases and elucidate the underlying mechanisms of action for this compound has not been reported. While OOC models are increasingly used to understand disease pathophysiology and the mechanistic basis of compound activity, this approach has not yet been applied to the study of this particular chemical entity. nih.gov

Biophysical Characterization of Molecular Interactions

Detailed biophysical studies characterizing the molecular interactions of this compound with potential biological targets are not available in published literature. Such studies are fundamental to understanding a compound's mechanism of action at a molecular level.

Ensemble-Averaging Techniques for Interaction Thermodynamics and Kinetics

There is no documented research that has employed ensemble-averaging techniques to determine the thermodynamic and kinetic parameters of interactions involving this compound. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would provide valuable data on binding affinity, enthalpy, and entropy, but such data for this compound has not been made public.

Single-Molecule Biophysical Methods for Heterogeneity and Dynamics

While ensemble methods provide valuable averaged data, single-molecule techniques offer a deeper understanding of the molecular heterogeneity and dynamic nature of biological interactions.

Force spectroscopy techniques, such as optical tweezers, atomic force microscopy (AFM), and magnetic tweezers, allow for the manipulation and measurement of forces at the single-molecule level. These methods could be employed to investigate the mechanical aspects of the interaction between this compound and its target.

For instance, AFM could be used to probe the unbinding force of a single compound-protein complex. The target protein would be immobilized on a surface, and the compound would be attached to an AFM tip. By bringing the tip into contact with the surface and then retracting it, the force required to rupture the bond between the compound and the protein can be measured. Such an experiment would provide insights into the strength and stability of the interaction under mechanical load.

Table 5: Hypothetical Unbinding Forces for the this compound-Target Protein Complex Measured by AFM

| Parameter | Value | Unit |

| Mean Unbinding Force | 55 | pN |

| Loading Rate | 10 | nN/s |

Single-molecule fluorescence spectroscopy techniques, such as Förster Resonance Energy Transfer (smFRET), can be used to study the conformational dynamics of a protein upon binding to a ligand. In a hypothetical smFRET experiment to study the interaction of this compound, the target protein would be labeled with a donor and an acceptor fluorophore at specific locations.

The binding of the compound might induce a conformational change in the protein, altering the distance between the two fluorophores and thus changing the FRET efficiency. By observing the FRET efficiency of individual molecules, one could identify different conformational states of the protein and how the equilibrium between these states is shifted by the binding of this compound.

Table 6: Hypothetical Conformational State Distribution of the Target Protein in the Absence and Presence of this compound as Determined by smFRET

| Condition | Low FRET State (%) | High FRET State (%) |

| Apo (no compound) | 70 | 30 |

| + this compound | 25 | 75 |

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic behavior of molecules. By solving the Schrödinger equation, or approximations of it, QM methods can elucidate properties that are governed by the distribution of electrons.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles without the inclusion of experimental data. These methods are known for their high accuracy, which is systematically improvable with the use of larger basis sets and higher levels of theory. For a molecule like "2-amino-N-cyclohexyl-N-ethylpentanamide," ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide precise calculations of its electronic energy and wavefunction. These calculations are crucial for obtaining accurate geometric parameters, dipole moments, and vibrational frequencies.

A hypothetical study on "this compound" might compare different ab initio methods to determine the most stable conformer of the molecule. The relative energies of different conformers, arising from the rotation around single bonds, can be calculated to identify the global minimum on the potential energy surface.

Table 1: Hypothetical Relative Energies of "this compound" Conformers Calculated by Various Ab Initio Methods

| Conformer | HF/6-31G* (kcal/mol) | MP2/6-311+G** (kcal/mol) | CCSD(T)/aug-cc-pVTZ (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Conformer B | 2.54 | 2.11 | 2.05 |

| Conformer C | 4.89 | 4.23 | 4.15 |

| Conformer D | 5.12 | 4.67 | 4.58 |

This is a hypothetical data table for illustrative purposes.

Density Functional Theory (DFT) is another powerful quantum mechanical method that has become highly popular due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach allows for the investigation of larger molecular systems compared to traditional ab initio methods.

For "this compound," DFT can be employed to calculate a wide range of molecular and electronic properties. These include the optimization of the molecular geometry, calculation of vibrational spectra for comparison with experimental infrared (IR) and Raman spectroscopy, and determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Electronic Properties of "this compound" Calculated using DFT (B3LYP/6-311+G ))**

| Property | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | 0.54 eV |

| HOMO-LUMO Gap | 6.75 eV |

| Dipole Moment | 2.87 Debye |

| Ionization Potential | 7.12 eV |

| Electron Affinity | 0.15 eV |

This is a hypothetical data table for illustrative purposes.

Classical Simulation Techniques for Conformational and Dynamic Studies

While quantum mechanical methods provide a detailed description of the electronic structure, they are computationally expensive for studying the large-scale conformational changes and dynamic behavior of molecules over time. Classical simulation techniques, which treat atoms as classical particles, are better suited for these purposes.

Molecular Mechanics (MM) uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. nih.gov The energy is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. MM methods are computationally efficient and allow for the rapid exploration of the conformational space of a molecule. nih.gov

A conformational analysis of "this compound" using MM would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which low-energy conformers can be identified. These low-energy structures can then be used as starting points for more accurate QM calculations.

Table 3: Hypothetical Torsional Energy Profile for a Key Dihedral Angle in "this compound" from Molecular Mechanics

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.1 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.1 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for each atom in the system, MD simulations can track the trajectory of the molecule and reveal how it moves, flexes, and interacts with its environment. researchgate.netnih.gov

An MD simulation of "this compound," potentially in a solvent like water, would provide insights into its conformational flexibility, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. nih.gov Analysis of the MD trajectory can yield important information about the root-mean-square deviation (RMSD) of the atomic positions, the radius of gyration, and the formation and breaking of hydrogen bonds.

Table 4: Hypothetical Time-Averaged Properties of "this compound" from a 100 ns Molecular Dynamics Simulation in Water

| Property | Average Value | Standard Deviation |

| RMSD from initial structure | 2.1 Å | 0.3 Å |

| Radius of Gyration | 4.5 Å | 0.2 Å |

| Number of Intramolecular H-bonds | 1.2 | 0.4 |

| Solvent Accessible Surface Area | 350 Ų | 15 Ų |

This is a hypothetical data table for illustrative purposes.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in large molecular systems by combining the accuracy of QM with the efficiency of MM. nih.govresearchgate.net In a QM/MM simulation, the chemically active part of the system, such as a reaction center, is treated with a QM method, while the surrounding environment is described by a classical MM force field. cecam.orgkit.edu

For a molecule like "this compound," a QM/MM approach could be particularly useful for studying its interactions with a biological target, such as a protein receptor. The ligand and the key amino acid residues in the binding site would be treated at the QM level, allowing for an accurate description of electronic polarization, charge transfer, and the formation and breaking of chemical bonds. The rest of the protein and the surrounding solvent would be treated with MM. This approach enables the study of enzymatic reactions or ligand binding with a level of detail that would be computationally prohibitive with a full QM calculation. nih.gov

Table 5: Hypothetical Interaction Energies between "this compound" and a Receptor Active Site from a QM/MM Calculation

| Interaction Type | QM/MM Calculated Energy (kcal/mol) |

| Electrostatic Interaction | -15.7 |

| van der Waals Interaction | -8.2 |

| Polarization Energy | -3.5 |

| Total Interaction Energy | -27.4 |

This is a hypothetical data table for illustrative purposes.

Chemoinformatics and Virtual Screening for Ligand Discovery

There is no published research detailing the use of chemoinformatics tools or virtual screening campaigns specifically involving this compound. Chemoinformatics databases and virtual screening libraries are vast, and the inclusion of a specific compound depends on its synthesis, commercial availability, or its identification as a potential hit in a high-throughput screen. Virtual screening, a computational technique used to search libraries of small molecules to identify those most likely to bind to a drug target, has not been documented with this particular compound.

Machine Learning (ML) and Artificial Intelligence (AI) in Molecular Design

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, relies on datasets of compounds with known activities to build models that can predict the activity of new compounds. There are no available datasets or published QSAR models that include this compound, and therefore, no specific structure-function relationships have been computationally modeled for this compound.

De novo design algorithms and methods for exploring chemical space aim to generate novel molecules with desired properties. These advanced computational techniques have not been applied to generate, optimize, or explore the chemical space around this compound, according to available scientific literature.

Integrative Omics Approaches for Comprehensive Mechanistic Insights

Systems Biology and Network-Level Causal Reasoning

Multi-Omics Data Integration Methodologies and Algorithms

The integration of multi-omics data is a critical step in systems biology that allows for a more holistic understanding of complex biological processes. nih.gov A variety of computational methodologies and algorithms have been developed to merge datasets from different omics layers, each with its own strengths and applications. These approaches can be broadly categorized into several groups, including correlation-based methods, network-based integration, and machine learning algorithms. nih.govmdpi.com

Correlation-based analyses are often a first step to identify relationships between different molecular entities, such as the correlation between the expression of a specific gene (transcriptomics) and the abundance of a particular protein (proteomics). mdpi.com Network-based approaches, on the other hand, aim to construct interaction networks that can visualize the complex interplay between different molecules. nih.gov These networks can highlight key hubs and modules that are significantly affected by the compound of interest.

Machine learning and deep learning-based predictive algorithms are increasingly being employed to integrate multi-omics data and uncover complex patterns that may not be apparent with other methods. nih.gov Techniques such as Principal Component Analysis (PCA) can be used for dimensionality reduction, which is essential when dealing with the high complexity of omics data. numberanalytics.com Support Vector Machines (SVMs) and k-means clustering are other machine learning algorithms that can aid in classifying samples and identifying distinct molecular signatures associated with a compound's activity. numberanalytics.com The choice of the most appropriate algorithm is crucial and depends on the specific research question and the nature of the data. nih.gov

Below is an interactive table summarizing various methodologies for multi-omics data integration:

| Methodology/Algorithm | Description | Application in Studying 2-amino-N-cyclohexyl-N-ethylpentanamide | References |

|---|---|---|---|

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms high-dimensional data into a lower-dimensional space, highlighting the principal components of variation. | To identify the major sources of variation in cellular systems treated with the compound across different omics layers. | numberanalytics.com |

| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised multivariate method used to find the relationship between two matrices, often used for classification and feature selection. | To discriminate between treated and untreated samples and to identify the biomolecules (genes, proteins, metabolites) that contribute most to this separation. | youtube.com |

| Co-expression Network Analysis | Identifies modules of highly correlated genes, proteins, or metabolites, suggesting functional relationships. | To reveal modules of co-regulated biomolecules that are perturbed by the compound, pointing towards affected biological pathways. | nih.govmdpi.com |

| Support Vector Machines (SVMs) | A supervised machine learning algorithm that finds an optimal hyperplane to separate different classes of data. | To classify the cellular response to the compound based on multi-omics profiles and to identify predictive biomarkers of its effect. | numberanalytics.com |

| K-means Clustering | An unsupervised clustering algorithm that partitions data into 'k' clusters based on similarity. | To group samples with similar molecular responses to the compound, potentially revealing different mechanisms of action or cell-type specific effects. | numberanalytics.com |

| Network-based Integration (e.g., SNF) | Algorithms like Similarity Network Fusion (SNF) construct networks for each omics layer and then fuse them into a single comprehensive network. | To create an integrated network of molecular interactions affected by the compound, providing a holistic view of its mechanism. | mdpi.com |

Identification of Inter-Omics Crosstalk and Regulatory Mechanisms

A primary goal of multi-omics integration is to unravel the intricate crosstalk between different molecular layers and to identify the regulatory mechanisms that govern cellular responses to external stimuli, such as the introduction of this compound. nih.gov By combining datasets, researchers can trace the flow of biological information from the genome to the phenome, elucidating how genetic variations might influence transcriptomic, proteomic, and metabolomic changes in response to the compound. nih.gov

For instance, integrating transcriptomics and proteomics data can reveal post-transcriptional regulatory mechanisms, as the correlation between mRNA and protein levels is not always linear. mdpi.com Discrepancies can point to regulation at the level of protein translation or degradation. Similarly, combining transcriptomics and metabolomics can uncover how changes in gene expression impact metabolic pathways. mdpi.com For example, the upregulation of genes encoding specific enzymes should correlate with increased levels of their metabolic products.

Integrative analysis can also shed light on the role of epigenetic modifications, such as DNA methylation, in regulating gene expression in response to the compound. nih.gov By linking epigenomic data with transcriptomic data, it is possible to identify how the compound might alter methylation patterns to either silence or activate specific genes. Furthermore, the integration of various omics datasets can help in the reconstruction of gene regulatory networks (GRNs), which model the temporal regulation of gene expression by transcription factors. nih.govnih.gov

The table below outlines the types of inter-omics crosstalk and regulatory insights that can be gained through such integrative approaches.

| Integrated Omics Layers | Type of Crosstalk/Regulatory Mechanism Identified | Potential Insights for this compound | References |

|---|---|---|---|

| Genomics and Transcriptomics | Expression Quantitative Trait Loci (eQTL) analysis. | Identification of genetic variants that influence the transcriptional response to the compound. | nih.gov |

| Transcriptomics and Proteomics | Post-transcriptional regulation, protein turnover rates. | Understanding how the compound affects not just gene expression, but also protein synthesis and stability. | mdpi.com |

| Transcriptomics and Metabolomics | Regulation of metabolic pathways. | Linking the compound-induced changes in gene expression to alterations in cellular metabolism and identifying key regulated enzymes. | mdpi.com |

| Epigenomics and Transcriptomics | Influence of epigenetic marks (e.g., DNA methylation, histone modification) on gene expression. | Determining if the compound's mechanism involves epigenetic modifications that alter the expression of target genes. | nih.govrsc.org |

| Proteomics and Metabolomics | Enzyme-substrate relationships, allosteric regulation of proteins by metabolites. | Elucidating the direct impact of the compound on protein function and how this, in turn, affects metabolic networks. | nih.gov |

| Multiple Omics Layers | Construction of comprehensive Gene Regulatory Networks (GRNs). | Building a holistic model of the molecular circuitry that is perturbed by the compound, identifying key transcription factors and signaling pathways. | nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Green Synthesis Methods for Amide Compounds

The synthesis of amide bonds is one of the most performed reactions in medicinal chemistry and the pharmaceutical industry. pulsus.comnih.gov Traditional methods often rely on stoichiometric coupling reagents that are atom-inefficient and generate significant waste. The future development of 2-amino-N-cyclohexyl-N-ethylpentanamide would benefit from the application of modern, sustainable synthetic strategies.

Catalytic Approaches: Recent advancements have focused on catalytic methods that avoid the use of poor atom economy reagents. nih.gov This includes the use of catalysts based on boron, nih.gov zirconium, nih.gov and copper, nih.gov which can facilitate direct amidation under milder conditions. Flow chemistry, or continuous-flow synthesis, is another promising avenue, offering improved reaction control, scalability, and safety. researchgate.netnih.govnih.gov The transition of traditional amide bond formation to continuous-flow systems has been shown to improve space-time yields and can lead to more sustainable manufacturing processes. nih.govnih.govnih.gov For a compound like this compound, developing a flow-based synthesis could enable more efficient production for future studies.

Green and Biocatalytic Methods: Green chemistry principles emphasize the use of less hazardous solvents, reduced energy consumption, and the generation of less waste. acs.org Biocatalysis, the use of enzymes for chemical synthesis, represents a particularly promising green approach for amide bond formation. pulsus.comnih.gov Enzymes such as lipases and engineered amide synthetases can operate in aqueous environments under mild conditions, often with high chemo- and stereoselectivity, which would be crucial for producing specific stereoisomers of this compound. nih.govnih.govmdpi.com The development of biocatalytic routes could offer a more sustainable and efficient alternative to classical synthetic methods. mdpi.comnih.gov

| Synthesis Strategy | Key Advantages | Relevance for Amide Compounds |

| Catalytic Amidation | Avoids stoichiometric waste, milder reaction conditions. | Applicable for a wide range of amides, improving atom economy. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Enables efficient and automated synthesis of peptides and small molecule amides. researchgate.netnih.govnih.gov |

| Biocatalysis | High selectivity, mild aqueous conditions, renewable catalysts. | Offers a green and sustainable method for producing chiral amides. pulsus.comnih.govnih.gov |

Advanced Computational Prediction and Autonomous Discovery Platforms

In the absence of experimental data, in silico methods provide a powerful starting point for investigating the potential of this compound. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by predicting the biological activities of small molecules. acs.org

Predicting Bioactivity: Computational models can predict a molecule's properties based on its structure alone. Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms can be trained on large datasets of known compounds to predict potential biological targets, efficacy, and even toxicity for novel molecules like this compound. acs.org Such predictions can help prioritize experimental testing and guide the design of more potent analogues.

Autonomous Discovery: The integration of AI with robotic systems has led to the emergence of autonomous discovery platforms. These systems can design, synthesize, and test compounds in a closed loop, rapidly accelerating the drug discovery cycle. AI-driven synthesis planning tools can devise novel and efficient synthetic routes, while predictive models guide the selection of the most promising candidates for synthesis and testing. Applying these autonomous platforms could rapidly explore the chemical space around this compound to identify derivatives with desirable biological activities.

Refinement of In Vitro and Microphysiological Disease Models for Mechanistic Studies

To understand the potential therapeutic effects and mechanism of action of this compound, advanced in vitro models that better mimic human physiology are essential.

3D Cell Culture and Organoids: Traditional 2D cell cultures often fail to replicate the complex cellular interactions and microenvironments found in living tissues, making them poor predictors of a drug's effects in humans. Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for studying disease and drug responses. These models can more accurately reflect in vivo cellular behavior, including gene expression and drug resistance. Testing this compound on relevant organoid models could provide initial insights into its efficacy and toxicity.

Microphysiological Systems (Organs-on-a-Chip): Microphysiological systems (MPS), or "organs-on-a-chip," are microfluidic devices that culture living cells in a dynamic environment that simulates the functions of human organs. These systems can model organ-level physiology and pathophysiology with greater accuracy than conventional cell cultures. Multi-organ chips can even be used to study the interactions between different organs and to predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Employing MPS to study this compound could offer valuable preclinical data on its safety and efficacy, potentially reducing the reliance on animal testing.

| Model Type | Key Features | Application in Mechanistic Studies |

| 3D Cell Cultures (Spheroids, Organoids) | Recapitulate tissue-like structures and cell-cell interactions. | Disease modeling, initial efficacy and toxicity screening. |

| Microphysiological Systems (Organs-on-a-Chip) | Microfluidic environment mimics organ-level physiology and function. | Studying drug metabolism, toxicity, and multi-organ effects. |

Deeper Integration of Multi-Omics and Biophysical Data for Holistic Mechanistic Understanding

To gain a comprehensive understanding of how this compound might interact with biological systems, it is crucial to integrate data from multiple levels of biological organization.

Multi-Omics Integration: A systems biology approach that combines genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of a drug's effect on cellular pathways and networks. nih.gov By analyzing how this compound perturbs these different molecular layers, researchers can identify its mechanism of action, discover biomarkers for its effects, and better understand disease processes. Integrating multi-omics data with computational models can help to build comprehensive biological networks that reveal the intricate interplay between genes, proteins, and metabolites.

Biophysical Techniques: Biophysical methods are essential for characterizing the direct interaction between a drug and its molecular target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about binding affinity, kinetics, and thermodynamics. These data are critical for validating computational predictions and for understanding the structure-activity relationships that drive a compound's potency and selectivity.

Exploration of New Biological Functions and Academic Applications for this compound Analogues

While research on this compound itself is lacking, studies on structurally related compounds suggest promising areas for investigation. The core structure, an N-substituted alpha-amino amide, is a privileged motif in medicinal chemistry.

Analogues of this compound class have been investigated for a variety of biological activities:

Antimicrobial Activity: Various N-substituted amides and sulfonamide analogues have demonstrated potential as antibacterial and antifungal agents.

Analgesic and Anti-inflammatory Activity: Certain α-aminoamide derivatives are being explored as blockers of voltage-gated sodium ion channels for the treatment of pain, while other amide analogues have shown anti-inflammatory properties. researchgate.net

Anticancer Activity: Niclosamide, an amide-containing drug, and its analogues have shown notable cytotoxicity against various tumor cell lines.

G-Protein Activation: Some alkyl-substituted amino acid amides have been identified as direct activators of heterotrimeric G proteins, making them useful tools for studying cellular signaling.

Given these precedents, future research could focus on synthesizing a library of analogues of this compound to screen for these and other biological activities. Systematic modification of the cyclohexyl, ethyl, and pentyl groups could lead to the discovery of novel compounds with therapeutic potential or valuable applications as chemical probes in academic research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.